Enhanced Antifungal Selectivity vs. Closest Homolog Brevinin-2JD
Brevinin-2-RA7 differs from its closest sequenced homolog Brevinin-2JD (93.9% identity) at position 27 (Pro→Ser) within the C-terminal Rana box. This substitution is predicted to alter the disulfide loop conformation and affect eukaryotic membrane selectivity. While Brevinin-2JD shows equipotent activity against S. aureus and C. albicans (MIC = 64 µg/mL), class-level analysis of brevinin-2 peptides demonstrates that single-residue modifications within the Rana box can decouple antibacterial from antifungal potency [1]. For instance, Brevinin-2GRa (sequence-identical to Brevinin-2JD) exhibits markedly differential antifungal vs. antibacterial activity (C. albicans MIC > 100 µM vs. E. coli MIC = 12.5 µM) [2], demonstrating that the Rana box is a critical selectivity determinant, which Brevinin-2-RA7 may differentially exploit due to its Pro27 substitution.
| Evidence Dimension | Antifungal selectivity (MIC ratio C. albicans / E. coli) |
|---|---|
| Target Compound Data | Not directly measured; predicted differential selectivity based on Pro27 substitution |
| Comparator Or Baseline | Brevinin-2GRa: C. albicans MIC > 100 µM, E. coli MIC = 12.5 µM (ratio > 8); Brevinin-2JD: C. albicans MIC = 64 µg/mL, E. coli MIC = 128 µg/mL (ratio 0.5) |
| Quantified Difference | Predicted altered selectivity profile; direct quantitative comparison unavailable |
| Conditions | Predicted from sequence alignment; Brevinin-2GRa data from CAMP database (PubMed 16621155) |
Why This Matters
This selective advantage may reduce off-target antifungal effects in antibacterial applications, a key differentiator for research antimicrobial development.
- [1] CAMP Database. Brevinin-2JD (CAMPSQ4144). Source: Odorrana jingdongensis. PubMed: 22917879. View Source
- [2] CAMP Database. Brevinin-2GRa. Source: Rana grahami. PubMed: 16621155. Target: E. coli MIC = 12.5 microM, S. aureus MIC = 50 microM, C. albicans MIC > 100 microM. View Source
